molecular formula C23H24N4O2 B7693375 2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B7693375
M. Wt: 388.5 g/mol
InChI Key: JKSIASZUAXSBJZ-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a pyrazole ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the post-Ugi modification strategy, which allows for the functionalization of the quinoline and pyrazole rings. This method involves the initial formation of an intermediate compound, followed by subsequent reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties that make it useful in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with DNA or proteins, potentially inhibiting their function. The pyrazole ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-12-27-23-19(13-17-7-5-6-16(3)21(17)25-23)22(26-27)24-20(28)14-29-18-10-8-15(2)9-11-18/h5-11,13H,4,12,14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSIASZUAXSBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)COC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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